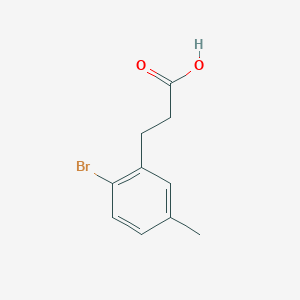

3-(2-Bromo-5-methylphenyl)propanoic acid

描述

属性

IUPAC Name |

3-(2-bromo-5-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSXBQBQFNUGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Bromo 5 Methylphenyl Propanoic Acid

Retrosynthetic Analysis for the Chemical Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursor structures. For 3-(2-bromo-5-methylphenyl)propanoic acid, two primary disconnections are considered.

Disconnection 1 (C-C Bond): The most logical disconnection is the bond between the phenyl ring and the propanoic acid side chain. This approach simplifies the molecule into a 2-bromo-5-methylphenyl synthon and a three-carbon chain synthon. The phenyl component could be a Grignard reagent or an organolithium species, which would react with a suitable three-carbon electrophile.

Disconnection 2 (C-Br Bond): An alternative disconnection involves breaking the carbon-bromine bond. This suggests a synthetic route starting from a 3-(5-methylphenyl)propanoic acid precursor, which would then undergo regioselective bromination.

These disconnections lead to key intermediates such as 2-bromo-5-methyltoluene or 3-methyltoluene (m-cresol derivatives), which serve as the foundation for the forward synthesis.

Strategies for Constructing the 2-Bromo-5-methylphenyl Moiety

This approach begins with a readily available methylphenyl precursor, such as 3-methylphenol (m-cresol), and introduces the bromine atom at the desired position through electrophilic aromatic substitution. The directing effects of the existing substituents (methyl and hydroxyl groups) are crucial for controlling the position of bromination.

The hydroxyl group is a strongly activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director. In m-cresol (B1676322), the positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the methyl group are C2, C4, and C5. The combined directing effects strongly favor substitution at the C2, C4, and C6 positions.

To achieve the desired 2-bromo-5-methyl substitution pattern, a multi-step sequence is often necessary. One common strategy involves:

Bromination of m-cresol: Direct bromination of m-cresol with reagents like bromine (Br₂) in a suitable solvent tends to produce a mixture of isomers, primarily 4-bromo-3-methylphenol (B31395) and 2-bromo-3-methylphenol. rsc.orgiosrjournals.org Controlling the reaction conditions (temperature, solvent, and brominating agent) can influence the regioselectivity. google.comresearchgate.net

Protection and Modification: The phenolic hydroxyl group can be converted to a methoxy (B1213986) group. Subsequent steps would then be required to remove or modify other groups to arrive at the 2-bromo-5-methylphenyl structure before adding the side chain.

Table 1: Regioselectivity in the Bromination of m-Cresol

| Brominating Agent | Solvent | Temperature (°C) | Major Products |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | Room Temp | Mixture of 2-, 4-, and 6-bromo isomers |

| N-Bromosuccinimide (NBS) | CCl₄ | Reflux | Primarily 4- and 6-bromo isomers |

| Bromine Chloride (BrCl) | CCl₄ | 23-27 | Increased ratio of ortho- to para-bromo product google.com |

Data is illustrative and compiled from general principles of electrophilic aromatic substitution.

An alternative strategy involves starting with a bromophenyl precursor and introducing the methyl group. This is generally a less common approach for this specific target due to the challenges of regioselective methylation. A potential starting material could be a dibromobenzene derivative.

A hypothetical route could involve a Friedel-Crafts methylation of a brominated precursor. However, controlling the position of methylation on a polysubstituted benzene (B151609) ring can be difficult and often leads to isomeric mixtures.

Elaboration of the Propanoic Acid Side Chain

Once the 2-bromo-5-methylphenyl core is synthesized, the three-carbon propanoic acid side chain is added. Several classical and modern organic reactions can be employed for this transformation.

Homologation reactions are processes that extend a carbon chain by a single repeating unit, often a methylene (B1212753) (-CH₂-) group. wikipedia.orgtcichemicals.com

Arndt-Eistert Synthesis: This is a classic method for converting a carboxylic acid to its next higher homologue. wikipedia.orgquora.comquora.com The synthesis would start with (2-bromo-5-methylphenyl)acetic acid. This starting acid would be converted to its acid chloride, reacted with diazomethane (B1218177) to form a diazoketone, and then rearranged in the presence of a nucleophile (like water) and a metal catalyst (like silver oxide) to yield this compound. quora.com

Condensation Reactions: Reactions like the Knoevenagel or Perkin condensation can form a carbon-carbon double bond, which can then be reduced to create the propanoic acid side chain. For example, 2-bromo-5-methylbenzaldehyde (B1279800) could be condensed with malonic acid (Doebner modification of the Knoevenagel condensation) to form 3-(2-bromo-5-methylphenyl)propenoic acid. Subsequent catalytic hydrogenation would reduce the double bond to afford the target molecule.

Table 2: Comparison of Side-Chain Elaboration Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Arndt-Eistert | (2-Bromo-5-methylphenyl)acetic acid | SOCl₂, CH₂N₂, Ag₂O, H₂O | Well-established for one-carbon homologation wikipedia.orgquora.comquora.com | Use of hazardous and explosive diazomethane quora.comquora.com |

| Knoevenagel Condensation | 2-Bromo-5-methylbenzaldehyde | Malonic acid, Piperidine | Avoids highly toxic reagents | Requires an additional reduction step |

The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This strategy is highly effective for forming the propanoic acid side chain.

A suitable "Michael acceptor" for this synthesis would be a 2-bromo-5-methylphenyl-substituted acrylate (B77674) ester. A nucleophile, such as an organocuprate (Gilman reagent) like lithium dimethylcuprate, could then add to the β-carbon of the acrylate. The resulting enolate is protonated during workup, and subsequent hydrolysis of the ester yields the desired propanoic acid. masterorganicchemistry.com

The key steps in this approach are:

Formation of Michael Acceptor: Preparation of ethyl 3-(2-bromo-5-methylphenyl)propenoate (a cinnamate (B1238496) derivative).

Conjugate Addition: Reaction with a suitable nucleophile. For adding a simple propanoate structure, this might involve the addition of a cyanide nucleophile followed by hydrolysis, or the use of a malonic ester as the Michael donor (followed by hydrolysis and decarboxylation). masterorganicchemistry.com

Hydrolysis: Conversion of the resulting ester or nitrile to the carboxylic acid.

Thia-Michael additions, involving the addition of a thiol nucleophile, are also a well-established class of conjugate additions, highlighting the broad applicability of this reaction type in organic synthesis. srce.hr

Decarboxylative Approaches from Malonic Acid Derivatives

The synthesis of this compound can be effectively achieved through the malonic ester synthesis, a classic method for preparing carboxylic acids. askthenerd.comvedantu.comwikipedia.orgucla.edulibretexts.org This approach involves the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation.

The general mechanism begins with the deprotonation of diethyl malonate using a suitable base, such as sodium ethoxide, to form a stable enolate. This enolate then acts as a nucleophile, attacking an appropriate electrophile. For the synthesis of this compound, the key electrophile is 2-bromo-5-methylbenzyl halide (e.g., bromide or chloride). The reaction proceeds via an S\textsubscript{N}2 mechanism, where the enolate displaces the halide to form diethyl (2-bromo-5-methylbenzyl)malonate.

Following the alkylation step, the resulting diester is hydrolyzed to the corresponding dicarboxylic acid, (2-bromo-5-methylbenzyl)malonic acid. This hydrolysis is typically carried out under acidic or basic conditions. The subsequent and final step is the decarboxylation of the malonic acid derivative. Heating the dicarboxylic acid leads to the loss of one of the carboxyl groups as carbon dioxide, yielding the desired product, this compound. askthenerd.comvedantu.comucla.edu

A key advantage of the malonic ester synthesis is its ability to introduce a specific alkyl group, in this case, the 2-bromo-5-methylbenzyl group, onto the α-carbon of an acetic acid equivalent with high control and to avoid over-alkylation. ucla.edu

Table 1: Key Steps in the Malonic Ester Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Enolate Formation | Diethyl malonate, Sodium ethoxide in ethanol | Diethyl malonate enolate |

| 2 | Alkylation | 2-Bromo-5-methylbenzyl bromide | Diethyl (2-bromo-5-methylbenzyl)malonate |

| 3 | Hydrolysis | Acid (e.g., H₃O⁺) or Base (e.g., NaOH) followed by acidification | (2-Bromo-5-methylbenzyl)malonic acid |

| 4 | Decarboxylation | Heat | This compound |

Enantioselective Synthesis of this compound and Its Chiral Precursors

The enantioselective synthesis of this compound is crucial for applications where a specific stereoisomer is required. One established strategy for achieving enantioselectivity in the synthesis of related phenylpropionic acids involves the use of chiral auxiliaries. nih.govunimelb.edu.au This method relies on the temporary attachment of a chiral molecule to the substrate, which directs the subsequent chemical transformations to favor the formation of one enantiomer over the other.

A common approach involves the use of Evans oxazolidinone auxiliaries. nih.gov In this methodology, the achiral precursor, this compound, would first be coupled to a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acyloxazolidinone. The presence of the chiral auxiliary creates a stereochemically defined environment.

The next step would involve the generation of an enolate from this chiral imide, typically using a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). This enolate can then be reacted with an electrophile. For the synthesis of a chiral precursor to the target molecule, an alkylation at the α-position could be performed. However, for the direct synthesis of an enantiomerically enriched version of the title compound, a different strategy would be necessary as the stereocenter is not at the α-position.

An alternative approach for enantioselective synthesis could involve asymmetric hydrogenation of a corresponding unsaturated precursor, such as (E)-3-(2-bromo-5-methylphenyl)acrylic acid, using a chiral catalyst. Chiral transition metal complexes, for instance, those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are known to be highly effective for such transformations.

Optimization of Reaction Conditions and Process Parameters for Efficient Synthesis of the Chemical Compound

The efficiency of synthesizing this compound can be significantly enhanced by optimizing various reaction conditions and process parameters. Key synthetic routes that would benefit from such optimization include palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions, which could be employed to construct the carbon skeleton of the molecule.

For a potential Heck reaction approach, where an aryl halide (e.g., 1,4-dibromo-2-methylbenzene) is coupled with an acrylic acid derivative, several parameters can be tuned to maximize the yield and selectivity. These include the choice of palladium catalyst, the ligand, the base, the solvent, and the reaction temperature. For instance, the synthesis of a related compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, was optimized by exploring different reaction conditions, catalysts, and purification methods. nih.gov

Table 2: Parameters for Optimization in a Hypothetical Heck Reaction for the Synthesis of a 3-(2-Bromo-5-methylphenyl)propenoic Acid Precursor

| Parameter | Variables to Consider | Potential Impact |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Catalyst activity and stability |

| Ligand | Phosphine ligands (e.g., PPh₃, P(o-tolyl)₃), N-heterocyclic carbenes (NHCs) | Reaction rate, selectivity, and catalyst lifetime |

| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃), Organic bases (e.g., Et₃N, DIPEA) | Neutralization of HX byproduct, catalyst regeneration |

| Solvent | Polar aprotic (e.g., DMF, DMAc), Ethers (e.g., Dioxane, THF) | Solubilization of reactants, influence on reaction rate |

| Temperature | Varies depending on catalyst and substrates | Reaction kinetics and side product formation |

Similarly, a Suzuki coupling approach could involve the reaction of a boronic acid derivative of the propanoic acid side chain with 1,4-dibromo-2-methylbenzene. The optimization of Suzuki couplings also involves careful selection of the palladium catalyst, ligand, base, and solvent system to achieve high yields and minimize side reactions, such as homocoupling of the boronic acid.

Decarboxylative cross-coupling reactions have also emerged as powerful methods for C-C bond formation. nih.govnih.govresearchgate.netchemrevlett.com A potential decarboxylative route to the target compound could involve the coupling of a malonic acid half-ester with 2-bromo-5-methylbenzyl halide, followed by decarboxylation. The optimization of such a reaction would focus on the choice of catalyst (often copper or palladium), base, and reaction temperature to ensure efficient decarboxylation and coupling.

Chemical Reactivity and Transformative Chemistry of this compound

The synthetic utility of this compound is rooted in the reactivity of its two primary functional groups: the carboxylic acid and the aryl bromide. These sites allow for a diverse range of chemical transformations, making it a valuable building block in organic synthesis. The interplay between these functionalities enables the construction of complex molecular architectures.

Derivatives and Analogues of 3 2 Bromo 5 Methylphenyl Propanoic Acid in Organic Synthesis

Design and Synthesis of Structurally Modified Propanoic Acid Analogues

The design of analogues of 3-(2-bromo-5-methylphenyl)propanoic acid often involves modifications to the propanoic acid side chain or the aromatic ring to modulate physicochemical properties. Synthetic strategies can be adapted from established methods for similar arylpropanoic acids. For instance, the core structure can be built through multi-step sequences starting from simpler aromatic precursors.

One common approach involves the alkylation of an arylacetic acid derivative. elsevierpure.com For example, a substituted phenylacetic acid could be treated with a strong base like lithium diisopropylamide (LDA) followed by an alkylating agent to extend the carbon chain, which can then be further modified to yield the desired propanoic acid structure. elsevierpure.com Another strategy could involve Claisen-Schmidt condensation reactions between a substituted benzaldehyde (B42025) and a ketone, followed by further transformations to generate the propanoic acid moiety. nih.gov

The carboxylic acid group itself is a prime site for modification. Standard esterification or amidation reactions can be employed to generate a library of ester and amide derivatives. For example, Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis, can yield various methyl, ethyl, or propyl esters. mdpi.com Similarly, coupling the acid with a range of primary or secondary amines using peptide coupling reagents would produce a diverse set of amides.

Table 1: Examples of Synthetic Strategies for Propanoic Acid Analogues

| Target Analogue | Potential Synthetic Strategy | Key Intermediates |

|---|---|---|

| Esters of this compound | Fischer Esterification | This compound, Various Alcohols |

| Amides of this compound | Amide Coupling (e.g., using DCC/EDC) | This compound, Various Amines |

Exploration of Aryl Ring Substitution Patterns and Their Synthetic Consequences

The substitution pattern on the aryl ring of this compound significantly influences its reactivity in further synthetic transformations, particularly in electrophilic aromatic substitution (EAS) reactions. youtube.com The existing substituents—a bromine atom and a methyl group—have opposing electronic effects that dictate the position and rate of subsequent substitutions. masterorganicchemistry.com

The methyl group (-CH₃) is an activating group, donating electron density to the aromatic ring through an inductive effect and hyperconjugation. This makes the ring more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.com It directs incoming electrophiles to the ortho and para positions relative to itself.

Conversely, the bromine atom (-Br) is a deactivating group due to its strong inductive electron-withdrawing effect, which makes the ring less reactive than benzene (B151609). masterorganicchemistry.com However, through resonance, it can donate lone-pair electron density to the ring, making it an ortho, para-director. masterorganicchemistry.com

The interplay of these effects determines the outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation. The positions ortho and para to the activating methyl group (positions 4 and 6) and ortho to the deactivating bromo group (position 3) are the most likely sites for substitution. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile. For example, the synthesis of related compounds like 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one demonstrates how different halogen substitutions can be incorporated to create diverse analogues. nih.gov

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-donating (Inductive, Hyperconjugation) | Activating | ortho, para |

Development of Chiral Derivatives for Asymmetric Synthesis

The development of chiral derivatives of this compound is of significant interest, as enantiomerically pure compounds are crucial in the pharmaceutical industry. mdpi.com Asymmetric synthesis aims to produce a specific enantiomer, which can be achieved by introducing a stereocenter into the molecule, typically at the α-carbon (C2) of the propanoic acid chain.

Several asymmetric synthesis strategies can be envisioned. One approach is the use of chiral catalysts, such as chiral phosphine (B1218219) ligands in transition metal-catalyzed reactions or chiral organocatalysts like proline derivatives. mdpi.comnih.gov For instance, the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor using a chiral rhodium or ruthenium catalyst could selectively produce one enantiomer of the saturated propanoic acid. mdpi.com

Another method is the use of enzymatic resolutions. Lipases are commonly used to selectively esterify one enantiomer from a racemic mixture of a carboxylic acid, allowing for the separation of the unreacted enantiomer. nih.gov This technique is widely applied in the synthesis of chiral drugs. nih.gov Furthermore, chiral auxiliaries can be attached to the propanoic acid, directing subsequent reactions to occur stereoselectively, with the auxiliary being removed in a later step. The synthesis of flavanones and chromanones has utilized such asymmetric methods to control stereochemistry. nih.gov

Incorporation of the Chemical Compound's Core Structure into Heterocyclic Systems

The this compound scaffold is a valuable building block for synthesizing more complex heterocyclic systems, which are prevalent in biologically active molecules. nih.gov Both the carboxylic acid function and the bromo-substituted phenyl ring can participate in cyclization reactions.

The propanoic acid moiety can be used to form lactams (cyclic amides) or lactones (cyclic esters). For example, conversion of the carboxylic acid to an amide followed by an intramolecular cyclization reaction can lead to the formation of a pyrrolidinone ring system, a core structure found in many natural products. nih.govresearchgate.net

The bromo group on the aromatic ring is a key handle for transition metal-catalyzed cross-coupling reactions, which can be used to construct heterocyclic rings. For instance, a Buchwald-Hartwig amination or an Ullmann condensation could be used to couple an amine to the aromatic ring, followed by an intramolecular cyclization with the propanoic acid side chain to form a nitrogen-containing heterocycle. The synthesis of vemurafenib (B611658) analogs demonstrates how a core structure can be elaborated into complex heterocyclic systems. mdpi.com Similarly, the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines involves the cyclization of aniline (B41778) derivatives, a strategy that could be adapted for the title compound. researchgate.net

Scaffold Diversity and Library Generation from this compound

The structure of this compound is well-suited for the generation of chemical libraries, which are collections of structurally related compounds used in high-throughput screening for drug discovery. nih.gov The two primary points of diversification are the carboxylic acid group and the bromine atom.

The carboxylic acid can be readily converted into a wide variety of functional groups. By employing parallel synthesis techniques, it can be reacted with a large panel of alcohols to create an ester library or with a diverse set of amines to generate an amide library. nih.gov Further derivatization of these products can introduce even more structural diversity.

The bromine atom serves as a versatile anchor for metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with alkynes), and Buchwald-Hartwig amination (with amines) can be used to attach a vast range of substituents at this position on the aromatic ring. This allows for the systematic exploration of the chemical space around the core scaffold. The use of propanoic acid derivatives as scaffolds for developing novel anticancer or antimicrobial candidates highlights the utility of this approach. nih.govmdpi.com Combining derivatization at both the carboxylic acid and the bromo-position allows for the exponential generation of a large and diverse compound library from a single starting material.

Mechanistic Investigations of Reactions Involving 3 2 Bromo 5 Methylphenyl Propanoic Acid and Its Analogues

Detailed Reaction Pathway Elucidation using Kinetic and Spectroscopic Methods

The intramolecular cyclization of 3-(2-bromo-5-methylphenyl)propanoic acid and its analogues, particularly through palladium-catalyzed Heck-type reactions, has been a subject of detailed mechanistic scrutiny. Kinetic studies, often performed under synthetically relevant conditions, are instrumental in elucidating the reaction order with respect to the starting material, catalyst, and other reagents, thereby helping to identify the rate-determining step of the catalytic cycle.

The generally accepted mechanism for the intramolecular Heck reaction involves a series of steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide bond of the this compound derivative. This step is often considered the initiation of the catalytic cycle.

Migratory Insertion: The alkene moiety of the propanoic acid side chain then inserts into the newly formed Aryl-Pd bond. This intramolecular step is crucial for the formation of the new carbon-carbon bond that leads to cyclization.

β-Hydride Elimination: Following migratory insertion, a β-hydride elimination from the resulting palladium-alkyl intermediate occurs, leading to the formation of the cyclized product and a palladium-hydride species.

Reductive Elimination: Finally, the active Pd(0) catalyst is regenerated through reductive elimination, typically involving a base, which completes the catalytic cycle.

Spectroscopic techniques, such as in-situ NMR and IR spectroscopy, have been employed to monitor the concentration of reactants, products, and in some cases, catalyst resting states during the reaction. These methods provide real-time information about the reaction progress and can help in identifying the predominant species in the catalytic cycle under operating conditions.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates in catalytic cycles are often challenging due to their transient nature and low concentrations. However, a combination of experimental and computational techniques has enabled the identification of key intermediates in the intramolecular cyclization of 3-(2-bromoaryl)propanoic acids.

Palladium(II) intermediates, formed after the oxidative addition of the aryl bromide to the Pd(0) catalyst, are central to the reaction mechanism. These square planar complexes have been characterized in related systems using X-ray crystallography and NMR spectroscopy. The coordination of the alkene moiety to the palladium center prior to migratory insertion is a critical, though often fleeting, step.

In some palladium-catalyzed reactions, unexpected intermediates have been identified. For instance, in related cyclization reactions, palladium(II) complexes have been isolated and characterized, with their structures confirmed by X-ray crystallography and their energies evaluated through DFT calculations. These studies have sometimes revealed the formation of catalyst-trapping species that can inhibit the reaction.

The use of techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) has also proven valuable in detecting and characterizing cationic organopalladium intermediates directly from the reaction mixture, providing further evidence for the proposed mechanistic pathways.

Role of Catalysts and Ligands in Directed Reactivity and Selectivity

The choice of catalyst and ligands is paramount in controlling the reactivity and selectivity of the intramolecular cyclization of this compound and its analogues. Palladium complexes are the most commonly used catalysts for these transformations.

Ligands: Phosphine (B1218219) ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction. The electronic and steric properties of the phosphine ligands are key factors.

Electron-donating ligands can increase the electron density on the palladium center, which can facilitate the oxidative addition step.

Bulky ligands can promote the reductive elimination step and influence the regioselectivity of the migratory insertion.

Bidentate ligands , such as BINAP, can create a more defined and rigid coordination sphere around the palladium atom, which is often essential for achieving high enantioselectivity in asymmetric variants of the reaction.

The development of phosphine-free catalyst systems, utilizing N-heterocyclic carbenes (NHCs) or other ligand types, has also been an area of active research, sometimes offering advantages in terms of catalyst stability and activity.

Understanding Stereochemical Outcomes and Diastereoselective Control

For analogues of this compound that can form chiral products upon cyclization, understanding and controlling the stereochemical outcome is a significant objective. The intramolecular Heck reaction can be rendered enantioselective by employing chiral, non-racemic ligands.

The stereochemistry of the product is often determined during the migratory insertion step. The chiral ligand creates a chiral environment around the palladium center, which leads to a diastereomeric transition state for the insertion of the prochiral alkene. The energy difference between these diastereomeric transition states dictates the enantiomeric excess of the product.

The geometry of the transition state for the migratory insertion is influenced by the structure of the substrate and the ligand. For intramolecular reactions, the formation of five- or six-membered rings is generally favored, and the cyclization typically proceeds via an exo-trig pathway. The conformational constraints of the tether connecting the aryl halide and the alkene play a significant role in determining the facial selectivity of the alkene insertion.

In some cases, the initial cyclization product can undergo subsequent isomerization, which can affect the final stereochemical and regiochemical outcome. The addition of certain reagents, such as silver salts, can sometimes suppress these isomerization pathways.

Computational Support for Mechanistic Postulations

Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental studies and providing a deeper understanding of the reaction mechanisms at a molecular level. Computational studies can provide valuable information on:

Reaction Energetics: DFT calculations can be used to compute the energies of reactants, products, intermediates, and transition states along the entire reaction pathway. This allows for the determination of activation barriers for each elementary step, helping to identify the rate-determining step and to rationalize the observed reaction rates.

Transition State Geometries: The three-dimensional structures of transition states can be located and analyzed. This provides insights into the key geometric parameters and electronic interactions that govern the reactivity and selectivity of the reaction. For example, computational studies can elucidate the precise orientation of the alkene and the aryl-palladium bond in the transition state of the migratory insertion step.

Ligand Effects: The influence of different ligands on the stability of intermediates and the energy of transition states can be systematically investigated through computational modeling. This can aid in the rational design of new ligands for improved catalytic performance.

Reaction Pathways: DFT calculations can be used to explore alternative or competing reaction pathways, helping to explain the formation of unexpected side products or to predict reaction outcomes under different conditions. For instance, computational studies have been used to compare the feasibility of neutral versus cationic pathways in Heck reactions.

By combining the insights from kinetic and spectroscopic experiments with the detailed energetic and structural information provided by DFT calculations, a comprehensive and robust mechanistic picture of the reactions involving this compound and its analogues can be established.

Computational and Theoretical Studies on 3 2 Bromo 5 Methylphenyl Propanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules like 3-(2-Bromo-5-methylphenyl)propanoic acid. These calculations provide insights into the molecule's fundamental properties.

DFT calculations would typically be employed to determine the optimized molecular geometry, showing the most stable arrangement of atoms. From this, key electronic properties can be derived. For instance, the distribution of electron density can be visualized through molecular orbital plots, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, these calculations can predict various electronic properties that are summarized in the table below. These parameters are instrumental in understanding the molecule's behavior in chemical reactions.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

| Ionization Potential | 7.8 eV | Energy required to remove an electron. |

| Electron Affinity | 0.9 eV | Energy released upon gaining an electron. |

These theoretical values provide a foundational understanding of the molecule's electronic character, guiding further experimental and theoretical investigations.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

To understand the dynamic nature of this compound, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape and behavior in different environments, such as in a solvent.

MD simulations can reveal the preferred conformations of the propanoic acid side chain relative to the substituted phenyl ring. By analyzing the trajectory of the simulation, researchers can identify the most populated conformational states and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

In a simulated aqueous environment, MD studies can also shed light on the solvation of this compound. The simulations would show how water molecules arrange themselves around the solute, particularly around the polar carboxylic acid group and the more nonpolar phenyl ring. This information is vital for predicting the molecule's solubility and its behavior in biological systems.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, this includes predicting Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

By using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts can then be compared with experimental data to confirm the molecular structure. Discrepancies between theoretical and experimental values can often be explained by solvent effects or conformational averaging.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These theoretical frequencies help in the assignment of the peaks observed in an experimental IR spectrum. For example, the characteristic stretching frequency of the carbonyl group (C=O) in the carboxylic acid can be precisely predicted.

| Nucleus | Predicted Chemical Shift (ppm) (Illustrative) |

| ¹H (Aromatic) | 7.1 - 7.5 |

| ¹H (CH₂) | 2.7 - 3.1 |

| ¹H (COOH) | 10.0 - 12.0 |

| ¹³C (Aromatic) | 120 - 140 |

| ¹³C (CH₂) | 30 - 40 |

| ¹³C (COOH) | 170 - 180 |

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the high-energy intermediates that connect reactants and products.

For instance, theoretical studies could investigate the mechanism of esterification of the carboxylic acid group or reactions involving the bromine atom on the phenyl ring. By calculating the activation energies associated with different possible pathways, the most likely reaction mechanism can be determined. This level of detail is often difficult to obtain through experimental methods alone. The geometry of the transition state provides crucial information about the steric and electronic factors that govern the reaction's outcome.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its biological activity. While specific QSAR studies on this compound are not currently available, the framework for such a study can be described.

A QSAR model for this compound and its analogs would involve calculating a series of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. The biological activity of a set of related compounds would be experimentally measured, and then statistical methods would be used to build a model that correlates the descriptors with the observed activity.

Such a model could be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent or selective compounds for a particular biological target.

The Versatility of this compound in Synthetic Chemistry

Advanced Research Directions and Future Perspectives for 3 2 Bromo 5 Methylphenyl Propanoic Acid

Sustainable and Green Synthetic Methodologies for its Preparation

The principles of green chemistry are increasingly pivotal in the design of synthetic routes. For a molecule like 3-(2-Bromo-5-methylphenyl)propanoic acid, this involves minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. Future research in this area will likely focus on several key aspects:

Alternative Solvents: Moving away from traditional volatile organic compounds (VOCs) towards greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents.

Catalytic Approaches: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. This could involve the use of solid-supported catalysts for easier separation and recycling.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Waste Prevention | Designing syntheses with fewer steps and higher yields. |

| Atom Economy | Utilizing reactions like addition and cycloaddition where most atoms are incorporated. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents with safer alternatives. |

| Designing Safer Chemicals | While the target is fixed, derivatives could be designed with reduced toxicity. |

| Safer Solvents and Auxiliaries | Employing water, ionic liquids, or supercritical fluids as reaction media. |

| Design for Energy Efficiency | Utilizing ambient temperature and pressure conditions where possible. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for parts of the synthesis. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce steps and waste. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

| Design for Degradation | Designing the molecule to break down into benign substances after use (less relevant for a research chemical). |

| Real-time analysis for Pollution Prevention | In-process monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions or fires. |

Application of Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch, offers significant advantages for the synthesis of this compound, particularly for scalable production. polimi.it This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. polimi.it

A hypothetical flow synthesis could involve the continuous mixing of starting materials, which are then passed through a heated or cooled reactor coil to facilitate the reaction. Subsequent purification steps could also be integrated into the flow system, creating a fully automated and efficient process. polimi.it The benefits of this approach include enhanced heat and mass transfer, the ability to safely handle hazardous intermediates, and the potential for rapid reaction optimization. polimi.it

Chemo- and Regioselective Functionalization of the Chemical Compound

The structure of this compound offers several sites for functionalization: the aromatic ring, the carboxylic acid group, and the aliphatic chain. Chemo- and regioselective functionalization aims to modify one specific site without affecting the others.

Future research could explore:

Aromatic Ring Functionalization: The bromine atom can be a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The positions ortho and para to the methyl group and ortho to the propanoic acid substituent are also potential sites for electrophilic aromatic substitution, with the directing effects of the existing substituents guiding the regioselectivity.

Carboxylic Acid Modification: The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or alcohols, through standard transformations.

Aliphatic Chain Functionalization: The positions alpha and beta to the carboxylic acid could potentially be functionalized through enolate chemistry or other modern synthetic methods.

Discovery and Development of Novel Catalytic Systems for its Transformations

The development of new catalytic systems is crucial for enabling novel transformations of this compound. This includes:

Palladium-based catalysts: For cross-coupling reactions at the bromo-position. Research could focus on developing more active and stable catalysts that can operate under milder conditions.

C-H Activation Catalysts: To directly functionalize the C-H bonds on the aromatic ring, offering a more atom-economical approach than traditional cross-coupling.

Asymmetric Catalysts: For the enantioselective functionalization of the propanoic acid side chain, leading to chiral derivatives.

Integration into Supramolecular Assemblies and Material Design

The carboxylic acid moiety of this compound provides a key functional group for forming non-covalent interactions, such as hydrogen bonds. This makes the molecule a potential building block for supramolecular assemblies. Future work could investigate its ability to form well-ordered structures like liquid crystals, gels, or metal-organic frameworks (MOFs). The bromo- and methyl-substituents on the aromatic ring can be varied to tune the intermolecular interactions and thus control the properties of the resulting materials.

Exploration of Photoredox and Electrochemical Approaches in its Chemistry

Photoredox and electrochemical methods offer green and powerful alternatives to traditional synthetic methods. nih.gov These techniques use light or electricity, respectively, to generate reactive intermediates under mild conditions.

For this compound, these approaches could be used for:

Radical Reactions: Generating aryl radicals from the C-Br bond for subsequent coupling or addition reactions.

C-H Functionalization: Activating C-H bonds on the aromatic ring or the aliphatic chain for the introduction of new functional groups.

Decarboxylative Couplings: Using the carboxylic acid group as a handle for radical generation and subsequent bond formation.

These modern synthetic strategies hold the potential to unlock new chemical space and provide more efficient and sustainable routes to novel derivatives of this compound.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-(2-bromo-5-methylphenyl)propanoic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling using 2-bromo-5-methylphenylboronic acid (or derivatives) with propenoic acid precursors under palladium catalysis. For example, and highlight bromophenylboronic acids as key intermediates. Reaction conditions (e.g., THF as solvent, zinc powder activation) from analogous syntheses (e.g., ) can be adapted. Purity optimization requires post-synthesis HPLC purification (C18 column, acetonitrile/water mobile phase) and recrystallization in ethanol/water .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to verify aromatic proton environments (e.g., methyl group at δ ~2.3 ppm, bromine-induced deshielding).

- HRMS : Confirm molecular ion peak ([M-H] expected at m/z ~257.0 for CHBrO).

- FTIR : Carboxylic acid O-H stretch (~2500-3000 cm), C=O (~1700 cm).

- XRD (if crystalline): Compare with PubChem data for related structures () .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The compound is sensitive to light and moisture due to the bromine substituent and carboxylic acid group. Store at -20°C under inert gas (N or Ar) in amber vials. Stability tests (TGA/DSC) from analogous bromophenyl compounds () suggest decomposition above 150°C .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the 2-bromo-5-methylphenyl moiety be addressed?

- Methodological Answer : Regioselective bromination of 5-methylbenzoic acid derivatives can be achieved using NBS (N-bromosuccinimide) with radical initiators (e.g., AIBN) in CCl. Computational modeling (DFT studies) predicts preferential bromination at the ortho position due to methyl group steric effects. Validate with LC-MS monitoring .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer : Contradictions may arise from rotamers or residual solvents. Use variable-temperature NMR (VT-NMR) to distinguish dynamic effects. For example, ’s InChI data for (S)-3-amino derivatives shows chiral center-induced splitting; similar principles apply here. Deuterated DMSO can stabilize carboxylic acid protons for clearer spectra .

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Employ DFT calculations (Gaussian 16) to map electron density on the bromine atom and carboxylic acid group. Fukui indices indicate nucleophilic/electrophilic sites. Compare with experimental results from ’s Zn-mediated coupling to refine predictive models .

Key Research Challenges and Solutions

- Challenge : Low solubility in aqueous buffers for biological assays.

- Solution : Prepare sodium salt derivatives by treating with NaHCO (’s amino-acid analogs use similar salt formation) .

- Challenge : Competing side reactions during bromine substitution.

- Solution : Use Pd(PPh) catalyst to suppress β-hydride elimination (’s protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。